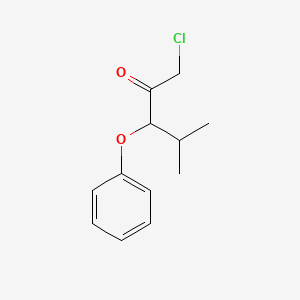![molecular formula C12H9N3 B14367241 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine CAS No. 90299-40-4](/img/structure/B14367241.png)
9-Hydrazinylidene-9H-indeno[2,1-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydrazinylidene-9H-indeno[2,1-b]pyridine: is a heterocyclic compound that features a unique structure combining an indene and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine typically involves the reaction of indanone derivatives with hydrazine hydrate under controlled conditions. The process may include steps such as cyclization and condensation to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for this compound often employ magnetically recoverable catalysts, which facilitate the synthesis of pyridine derivatives. These catalysts can be easily separated from the reaction medium, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halopyridines and hydrazine hydrate are frequently employed
Major Products: The major products formed from these reactions include various substituted pyridines and indeno derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown promise in biological studies, particularly as an inhibitor of specific enzymes. It has been investigated for its potential use in drug discovery and development, targeting diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance .
Wirkmechanismus
The mechanism of action of 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing it. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
- 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- 9H-Indeno[2,1-b]pyridin-9-one
- 1-Azafluorenone
Comparison: Compared to these similar compounds, 9-Hydrazinylidene-9H-indeno[2,1-b]pyridine stands out due to its unique hydrazine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90299-40-4 |
|---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1H-indeno[2,1-b]pyridin-9-yldiazene |
InChI |
InChI=1S/C12H9N3/c13-15-12-10-5-2-1-4-8(10)9-6-3-7-14-11(9)12/h1-7,13-14H |
InChI-Schlüssel |
JDQPSKFSQXSQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



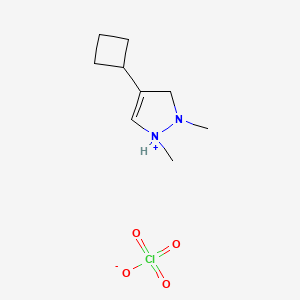
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
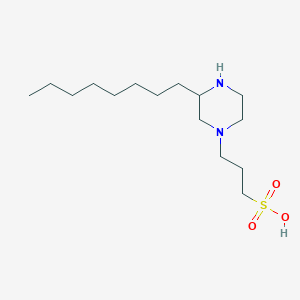

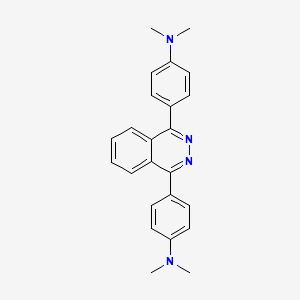
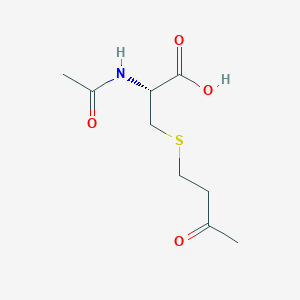
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
